[2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate
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Overview
Description
3’'-Galloylquercitrin is a natural product isolated from the leaves of the plant Quercus infectoria . It is a flavonoid compound known for its anti-inflammatory properties, which may be due to its inhibition of prostaglandin synthesis . The compound has a molecular formula of C28H24O15 and a molecular weight of 600.50 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’‘-Galloylquercitrin can be synthesized through enzymatic methods. The enzymatic synthesis involves the use of acyltransferases, lipases, proteases, and esterases as biocatalysts . These enzymes facilitate the acylation of quercitrin, leading to the formation of 3’'-Galloylquercitrin.
Industrial Production Methods: Industrial production of 3’'-Galloylquercitrin typically involves extraction from natural sources such as the leaves of Quercus infectoria . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3’'-Galloylquercitrin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed: The major products formed from these reactions include derivatives of 3’'-Galloylquercitrin with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
3’'-Galloylquercitrin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’'-Galloylquercitrin involves the inhibition of prostaglandin synthesis, which contributes to its anti-inflammatory properties . Additionally, it has been shown to induce apoptosis in leukemia cells by targeting specific molecular pathways . The compound’s effects are mediated through the inhibition of protein tyrosine kinases (PTK), which play a crucial role in cell signaling and growth .
Comparison with Similar Compounds
- Quercitrin (CAS#522-12-3)
- Avicularin (CAS#572-30-5)
- Guaijaverin (CAS#22255-13-6)
- Quercetin 3-O-beta-D-xylopyranoside (CAS#549-32-6)
- 2’'-O-Galloylquercitrin (CAS#80229-08-9)
Comparison: 3’‘-Galloylquercitrin is unique due to its specific galloyl group at the 3’’ position, which enhances its anti-inflammatory and cytotoxic properties compared to other similar flavonoids . This structural modification allows it to interact more effectively with molecular targets involved in inflammation and cancer cell apoptosis .
Properties
IUPAC Name |
[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O15/c1-9-20(35)25(42-27(39)11-5-16(33)21(36)17(34)6-11)23(38)28(40-9)43-26-22(37)19-15(32)7-12(29)8-18(19)41-24(26)10-2-3-13(30)14(31)4-10/h2-9,20,23,25,28-36,38H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLAOPHOUGDFGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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